molecular formula C23H19N3O4 B2776840 5-[(4-methoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 941912-38-5

5-[(4-methoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2776840
CAS No.: 941912-38-5
M. Wt: 401.422
InChI Key: PXTDXLXAKORCAT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted at position 2 with a furan-2-yl group modified by a 2-methylphenoxymethyl moiety. Position 5 of the oxazole is occupied by a 4-methoxyphenylamino group, while position 4 contains a cyano substituent. Its molecular formula is C24H20N3O4, with an approximate molecular weight of 414.44 g/mol (calculated).

Properties

IUPAC Name

5-(4-methoxyanilino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-15-5-3-4-6-20(15)28-14-18-11-12-21(29-18)23-26-19(13-24)22(30-23)25-16-7-9-17(27-2)10-8-16/h3-12,25H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTDXLXAKORCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs such as oxazole, furan, or substituted aromatic systems, enabling a comparative assessment of their molecular features and synthetic strategies.

5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile

  • Molecular Formula : C23H18FN3O4
  • Molecular Weight : 419.41 g/mol
  • Key Differences: The amino group at position 5 is a 4-fluorobenzyl substituent instead of 4-methoxyphenyl. The furan’s phenoxy group is para-methoxy (4-methoxyphenoxy) rather than ortho-methyl (2-methylphenoxy).
  • Implications : The fluorobenzyl group may enhance metabolic stability, while the para-methoxy substitution could influence electronic properties and binding affinity .

2-Amino-5-(4-Methoxyphenyl)furan-3-carbonitrile (Compound 41 in )

  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 214.22 g/mol
  • Key Differences :
    • Lacks the oxazole core, featuring a simpler furan-3-carbonitrile scaffold.
    • The 4-methoxyphenyl group is directly attached to the furan.
  • Synthetic Relevance: Synthesized via malononitrile and phenacyl bromide intermediates, achieving a 74% yield. This method could inform the synthesis of the target compound’s furan moiety .

5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (Compound 8a in )

  • Molecular Formula : C15H12N6OS
  • Molecular Weight : 332.37 g/mol
  • Key Differences :
    • Replaces oxazole with a pyrazole core.
    • Incorporates a 1,3,4-oxadiazole-thioether side chain.
  • Functional Notes: Demonstrated moderate biological activity in preliminary screens, though specifics are unclear. The thioether linkage may improve solubility compared to the target compound’s ether-based substituents .

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-Methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

  • Molecular Formula : C22H23N3O5
  • Molecular Weight : 409.44 g/mol
  • Key Differences: The amino group is a 3,4-dimethoxyphenethyl chain instead of 4-methoxyphenyl. The phenoxy group is 2-methoxy rather than 2-methyl.
  • Structural Insights : Additional methoxy groups may enhance hydrogen-bonding interactions, while the ethyl spacer could increase conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (If Available)
Target Compound C24H20N3O4 414.44 4-Methoxyphenylamino, 2-methylphenoxymethyl-furan Not Reported
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.41 4-Fluorobenzylamino, 4-methoxyphenoxymethyl-furan Not Reported
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile C12H10N2O2 214.22 4-Methoxyphenyl, furan-3-carbonitrile 74%
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile C15H12N6OS 332.37 Pyrazole core, 1,3,4-oxadiazole-thioether 53.84%
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile C22H23N3O5 409.44 3,4-Dimethoxyphenethylamino, 2-methoxyphenoxymethyl Not Reported

Research Findings and Implications

  • Synthetic Strategies: The furan moiety in the target compound may be synthesized via malononitrile-based cyclization, as demonstrated for Compound 41 (74% yield) .
  • Substituent Effects : Fluorine or methoxy groups on aromatic rings (e.g., in and ) can modulate electronic properties and bioavailability.
  • Heterocyclic Diversity : Pyrazole and oxadiazole derivatives (e.g., ) highlight the trade-offs between core rigidity and functional group versatility.

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